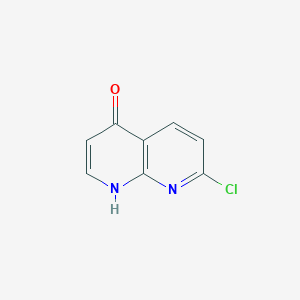

7-Chloro-1,8-naphthyridin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-4H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSABLAUDROJKSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=O)C=CN2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704799 | |

| Record name | 7-Chloro-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286411-21-0, 286411-19-6 | |

| Record name | 7-Chloro-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1,8-naphthyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Analytical Characterization of 7 Chloro 1,8 Naphthyridin 4 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the detailed structural analysis of 7-Chloro-1,8-naphthyridin-4(1H)-one derivatives. Both ¹H and ¹³C NMR are routinely utilized to provide a complete picture of the molecular framework. ipb.ptnih.gov

¹H NMR: Proton NMR spectra offer critical information regarding the number of different types of protons, their chemical environment, and their connectivity within the molecule. For instance, in a derivative like 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, the protons on the cyclopropyl (B3062369) group, the aromatic rings, and any other substituents will appear at characteristic chemical shifts (δ), typically reported in parts per million (ppm). sigmaaldrich.com The coupling patterns (e.g., singlets, doublets, triplets, multiplets) and their corresponding coupling constants (J values) reveal the neighboring protons, allowing for the precise assignment of each proton to its position in the structure. ipb.ptmdpi.com

¹³C NMR: Carbon-13 NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in a this compound derivative gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp², sp) and its electronic environment. For example, the carbonyl carbon (C=O) of the naphthyridinone ring typically appears at a downfield chemical shift. researchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment.

Below is a representative table of ¹H NMR data for a substituted 1,8-naphthyridin-4(1H)-one derivative.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.52 | dd | 4.7 |

| H-5 | 7.97 | d | 7.8 |

| H-6 | 7.56 | d | 7.8 |

| Aromatic-H | 7.24-7.46 | m | |

| CH₂-Ph | 5.68 | s | |

| NH | 1.91 | d | |

| Data derived from a representative substituted 1,8-naphthyridin-4(1H)-one derivative. rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. pressbooks.publibretexts.orglumenlearning.comlibretexts.org

For this compound derivatives, the IR spectrum will typically display several key absorption bands:

C=O Stretch: A strong and sharp absorption band corresponding to the carbonyl group of the 4-oxo moiety is expected in the range of 1650-1715 cm⁻¹. rsc.orgpressbooks.publibretexts.org

N-H Stretch: For the parent compound and derivatives with a proton on the ring nitrogen, a broad absorption band may be observed in the region of 3300-3500 cm⁻¹, indicative of N-H stretching.

C-Cl Stretch: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Aromatic C=C and C-H Stretches: The naphthyridine ring system will show characteristic absorptions for aromatic C=C bond stretching, usually in the 1450-1600 cm⁻¹ region, and C-H stretching absorptions above 3000 cm⁻¹. libretexts.org

The presence and specific positions of these and other absorption bands in the IR spectrum provide confirmatory evidence for the presence of key functional groups within the synthesized derivatives. For example, the IR spectrum of 2-(4-(2-Chloroacetyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile shows characteristic peaks at 3051 cm⁻¹ (C-H stretch), 2242 cm⁻¹ (C≡N stretch), 1659 cm⁻¹ (C=O stretch), and 1602 cm⁻¹ (C=C stretch). rsc.org

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Carbonyl (C=O) | 1650-1780 |

| Amine (N-H) | 3300-3500 |

| Aromatic C-H | 3000-3100 |

| Aromatic C=C | 1450-1600 |

| Carbon-Chlorine (C-Cl) | 600-800 |

| General IR absorption ranges for common functional groups. pressbooks.publibretexts.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. nih.govncsu.edu In this technique, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov

For this compound derivatives, high-resolution mass spectrometry (HRMS) is often employed to determine the exact molecular weight with high accuracy. This allows for the confident determination of the molecular formula. The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum corresponds to the molecular weight of the compound. nih.gov The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. researchgate.netmdpi.com The molecular ion is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is often predictable and can be used to piece together the structure of the molecule. For example, the loss of specific side chains or functional groups from the parent molecule can be observed in the mass spectrum, further confirming the proposed structure. mdpi.com

A representative example is the mass spectrum of 1-ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one, which would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the loss of the ethyl group, the pyrrolidinecarbonyl moiety, or other fragments. nih.gov

| Compound | Molecular Formula | Calculated Molecular Weight (m/z) | Observed Molecular Ion [M+H]⁺ (m/z) |

| This compound | C₈H₅ClN₂O | 180.01 | 181.02 |

| 2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | C₁₃H₁₃N₅ | 239.12 | 240.15 |

| 2-(4-(2-Chloroacetyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | C₁₅H₁₄ClN₅O | 315.09 | 316.10 |

| Representative mass spectrometry data for 1,8-naphthyridine (B1210474) derivatives. rsc.orgchemscene.com |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized this compound derivative.

The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values, typically within ±0.4%, provides strong evidence for the purity and correct stoichiometry of the compound. rsc.org

For example, for a compound with the proposed formula C₂₀H₁₈ClN₃O₃, the calculated elemental composition would be C, 62.58%; H, 4.73%; N, 10.95%. rsc.org If the experimental results from elemental analysis are in close agreement with these values, it provides strong support for the assigned molecular formula. This technique, in conjunction with spectroscopic methods, offers a complete and unambiguous characterization of the synthesized this compound derivatives.

| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) |

| 2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | C₁₃H₁₃N₅ | C | 65.25 | 65.20 |

| H | 5.48 | 5.50 | ||

| N | 29.27 | 29.23 | ||

| 2-(4-(2-Chloroacetyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | C₁₅H₁₄ClN₅O | C | 57.06 | 57.01 |

| H | 4.47 | 4.53 | ||

| N | 22.18 | 22.23 | ||

| Representative elemental analysis data for 1,8-naphthyridine derivatives. rsc.org |

Advanced Biological Activity Investigations of 7 Chloro 1,8 Naphthyridin 4 1h One Derivatives

Structure-Activity Relationship (SAR) Studies of 7-Chloro-1,8-naphthyridin-4(1H)-one Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic efficacy of the 1,8-naphthyridinone core. These studies systematically alter the chemical structure to identify which modifications enhance biological activity. researchgate.netnih.gov

Modifications at the C-7, N-1, and C-3 positions of the 1,8-naphthyridin-4(1H)-one ring have been shown to significantly influence the biological activity of the resulting analogues.

C-7 Position: The substitution at the C-7 position is a key determinant of the compound's potency and spectrum of activity. For instance, the presence of a chlorine atom at this position is a feature of intermediates used for synthesizing potent anticancer and anti-inflammatory agents. ossila.com The introduction of various amine-containing groups at C-7 has been a common strategy in developing quinolone antibiotics, with the nature of the amine directly impacting antibacterial efficacy. ossila.com

N-1 Position: The N-1 position is critical for influencing the compound's interaction with its biological targets. The introduction of a cyclopropyl (B3062369) group at this position is a characteristic feature of many potent fluoroquinolone antibiotics, contributing to their enhanced activity against bacterial DNA gyrase. ossila.com Other substitutions, such as a 4-chlorobenzyl group, have also been explored in the development of derivatives with different pharmacological profiles, including antihistaminic activity. nih.govresearchgate.net

C-3 Position: The C-3 position is frequently modified with a carboxylic acid group, which is essential for the antibacterial activity of quinolone-type drugs by interacting with the DNA gyrase enzyme. ossila.commdpi.com Modifications of this carboxylic acid into various amides and other derivatives have been explored to generate compounds with a broader range of activities, including anticancer properties. mdpi.comnih.gov

Table 1: Summary of Positional Substitution Effects on Biological Activity

| Position | Substituent Example | Resulting Biological Activity |

|---|---|---|

| C-7 | Chlorine | Intermediate for anticancer & anti-inflammatory agents ossila.com |

| N-1 | Cyclopropyl | Enhanced antibacterial (DNA gyrase inhibition) ossila.com |

| N-1 | 4-Chlorobenzyl | Antihistaminic activity nih.govresearchgate.net |

| C-3 | Carboxylic Acid | Essential for antibacterial (DNA gyrase inhibition) ossila.commdpi.com |

| C-3 | Carboxamide Derivatives | Potent anticancer (cytotoxic) activity nih.gov |

The incorporation of halogen atoms into the 1,8-naphthyridinone scaffold profoundly impacts the resulting molecule's pharmacological profile.

Halogenation, particularly with fluorine and chlorine, is a widely used strategy in medicinal chemistry to enhance the biological activity of drug candidates. For example, the presence of a fluorine atom at the C-6 position, combined with a chlorine at C-7, is a common feature in potent antibacterial agents. ossila.com This combination often leads to improved cell penetration and target enzyme inhibition.

The introduction of bromine at the C-6 position of the naphthyridine scaffold has been shown to enhance antibacterial activity. mdpi.com Furthermore, derivatives featuring a 4-chlorophenyl ring attached to the core structure were found to be highly active against a range of bacteria and fungi. mdpi.com In the context of anticancer research, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives demonstrated potent cytotoxic activity against various cancer cell lines. nih.gov Specifically, electron-withdrawing groups like nitro and trifluoromethyl (CF3) on attached phenyl rings also contribute to good antitubercular activity. nih.gov

Antimicrobial Modulatory Effects of 1,8-Naphthyridinone Derivatives

While some 1,8-naphthyridinone derivatives exhibit direct antimicrobial properties, a significant area of research focuses on their ability to modulate and enhance the efficacy of existing antibiotics. researchgate.netmdpi.com

Derivatives of 1,8-naphthyridinone have been identified as potent antibiotic adjuvants, capable of restoring the activity of conventional antibiotics against multi-drug resistant (MDR) bacteria. mdpi.com Although some of these derivatives show no direct antibacterial activity on their own, with Minimum Inhibitory Concentrations (MIC) at or above 1,024 µg/mL, they demonstrate a significant synergistic effect when combined with antibiotics like fluoroquinolones. mdpi.comnih.gov

In studies involving multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, the combination of 1,8-naphthyridinone derivatives with antibiotics such as norfloxacin (B1679917), ofloxacin (B1677185), and lomefloxacin (B1199960) led to a marked decrease in the MIC of the antibiotics. nih.govnih.gov For example, the addition of 7-acetamido-1,8-naphthyridin-4(1H)-one resulted in an eight-fold reduction in the MIC of lomefloxacin against E. coli. nih.gov This potentiation effect makes these compounds promising candidates for developing therapies to combat infections caused by MDR pathogens. mdpi.comnih.gov

Table 2: Potentiation of Fluoroquinolone MIC (µg/mL) by 1,8-Naphthyridine (B1210474) Derivatives Against E. coli

| Antibiotic | MIC Alone | MIC with 7-acetamido-1,8-naphthyridin-4(1H)-one | Fold Reduction |

|---|---|---|---|

| Ofloxacin | 32 | 4 | 8 |

| Lomefloxacin | 16 | 2 | 8 |

| Lomefloxacin * | 16 | 3.2 | 5 |

*Data from a separate study using 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide. mdpi.com

The synergistic and direct antimicrobial effects of 1,8-naphthyridinone derivatives are attributed to several specific mechanisms of action.

Inhibition of DNA Gyrase: One of the primary mechanisms is the inhibition of bacterial DNA gyrase (also known as topoisomerase II), an essential enzyme for DNA replication. nih.govnih.gov This mechanism is shared with fluoroquinolone antibiotics. nih.gov By binding to and inhibiting this enzyme, the derivatives prevent the proper coiling and uncoiling of bacterial DNA, leading to a halt in replication and ultimately, bacterial death. researchgate.netnih.gov The structural similarities between 1,8-naphthyridinones and fluoroquinolones are believed to be the basis for their synergistic interaction. mdpi.comnih.gov

Inhibition of Efflux Pumps: Another critical mechanism is the inhibition of bacterial efflux pumps. nih.gov These pumps are membrane proteins that bacteria use to expel antibiotics from the cell, a common cause of multidrug resistance. nih.govmdpi.com Certain 1,8-naphthyridine sulfonamides have been shown to act as inhibitors of the NorA efflux pump in S. aureus. mdpi.comnih.gov By blocking these pumps, the derivatives increase the intracellular concentration of the co-administered antibiotic, allowing it to reach its target and exert its effect. mdpi.com Some derivatives have also been suggested to inhibit other pumps like QacA, QacB, and QacC. mdpi.comresearchgate.net

Anticancer Potential of this compound Scaffolds

The 1,8-naphthyridine scaffold is recognized as a promising framework in medicinal chemistry for the development of novel anticancer agents. nih.gov Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a variety of cancer cell lines. nih.govfigshare.com

Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives, in particular, have demonstrated potent in vitro cytotoxicity. nih.gov For example, one such compound exhibited a half-maximal inhibitory concentration (IC50) of 0.41 µM against the MIAPaCa pancreatic cancer cell line and 0.77 µM against the K-562 leukemia cell line. nih.gov Another derivative showed an IC50 of 0.41 µM on the PA-1 ovarian cancer cell line. nih.gov

The anticancer activity of these compounds is believed to stem from various mechanisms, including the inhibition of essential cellular enzymes like DNA topoisomerases and protein kinases, which are often dysregulated in cancer cells. ekb.egnih.gov The core structure serves as a versatile scaffold for creating compounds that can interfere with cancer cell proliferation and survival. ossila.com

Other Significant Biological Activities

In addition to their anticancer properties, derivatives of this compound have been explored for a range of other therapeutic applications.

The 1,8-naphthyridine scaffold is a well-established source of compounds with anti-inflammatory potential. kuleuven.be Certain 1,8-naphthyridine-3-carboxamide derivatives have demonstrated the ability to downregulate pro-inflammatory cytokines. mdpi.com For instance, the derivative C-34 was identified as a potent inhibitor of inflammatory markers in a dendritic cell model. mdpi.com In subsequent in vivo studies using a lipopolysaccharide (LPS)-induced inflammation model in mice, C-34 led to a significant inhibition of key pro-inflammatory cytokines, including TNF-α, IL-1-β, and IL-6. mdpi.com

Table 3: Anti-inflammatory Cytokine Inhibition by Derivative C-34

| Cytokine | Model System | Finding |

| TNF-α | LPS-treated Murine Splenocytes & Dendritic Cells | Significant inhibition. mdpi.com |

| IL-1-β | LPS-treated Murine Splenocytes & Dendritic Cells | Significant inhibition. mdpi.com |

| IL-6 | LPS-treated Murine Splenocytes & Dendritic Cells | Significant inhibition. mdpi.com |

| IL-8 | LPS-treated Dendritic Cells | Potent inhibition. mdpi.com |

The 1,8-naphthyridine framework has been investigated for its antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). nih.govkuleuven.be A notable example is the 1,8-naphthyridone derivative HM13N , which has shown potent anti-HIV activity. This compound acts by inhibiting the HIV-1 Tat-mediated transcription process, a critical step in the viral replication cycle. Its efficacy has been observed in acutely, chronically, and latently infected cells, and it demonstrates a high barrier to the development of viral resistance in vitro.

Several studies have highlighted the antioxidant potential of 1,8-naphthyridine derivatives. nih.govkuleuven.be A series of spiro β-Lactams and thiazolidinones featuring a 1,8-naphthyridine core were synthesized and evaluated for their ability to scavenge free radicals using a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. mdpi.com The results indicated that all the synthesized compounds possessed significant antioxidant activity. mdpi.com Compounds 8b and 4c were the most potent, exhibiting free radical scavenging capabilities comparable to the standard antioxidant, ascorbic acid. mdpi.com

Table 4: Antioxidant Activity of 1,8-Naphthyridine Derivatives (DPPH Assay)

| Compound | IC₅₀ (µg/mL) |

| 8b | 17.68 ± 0.76 mdpi.com |

| 4c | 18.53 ± 0.52 mdpi.com |

| Ascorbic Acid (Standard) | 15.16 ± 0.43 mdpi.com |

Derivatives of 1,8-naphthyridine have been shown to interact with various G-protein coupled receptors (GPCRs) and integrins, indicating their potential for treating a wide range of conditions.

Cannabinoid Receptor 2 (CB2): The scaffold has been explored for developing CB2 receptor agonists, which are of interest for their potential immunomodulatory and analgesic effects. kuleuven.be

Adenosine (B11128) Receptors: Certain derivatives have been identified as A1 and A2A adenosine receptor agonists, suggesting potential applications in cardiovascular and neurological disorders. nih.gov

αvβ3 Integrin: Synthetic derivatives have been investigated as antagonists of the αvβ3 integrin. nih.gov This integrin is involved in processes such as angiogenesis and bone resorption, making its antagonists potential candidates for anti-osteoporotic therapies. nih.gov

Phosphodiesterase (PDE4) Inhibition

Extensive literature searches did not yield specific research findings on the phosphodiesterase (PDE4) inhibitory activity of derivatives of this compound. While the broader 1,8-naphthyridinone scaffold has been investigated for its potential as a source of PDE4 inhibitors, specific studies focusing on derivatives of the 7-chloro-substituted isomer are not publicly available.

Research into other classes of 1,8-naphthyridinone derivatives, such as 1,8-naphthyridin-2(1H)-ones and 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides, has shown that this heterocyclic system can serve as a template for the design of potent PDE4 inhibitors. However, the influence of a chlorine atom at the 7-position of the 1,8-naphthyridin-4(1H)-one core on PDE4 inhibitory activity has not been documented in the reviewed scientific literature.

Therefore, a detailed analysis of the structure-activity relationships and specific inhibitory concentrations (e.g., IC₅₀ values) for this compound derivatives in the context of PDE4 inhibition cannot be provided at this time. Further research is required to explore this specific chemical space and determine the potential of these compounds as PDE4 inhibitors.

Computational and Theoretical Studies Applied to 7 Chloro 1,8 Naphthyridin 4 1h One

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of the 1,8-naphthyridine (B1210474) scaffold, might interact with a biological target, typically a protein or enzyme.

Research into 1,8-naphthyridine derivatives has utilized molecular docking to explore their potential as antagonists for various receptors. For instance, in a study targeting the human A2A adenosine (B11128) receptor, a key target for anti-Parkinson's agents, newly synthesized 1,8-naphthyridine derivatives were evaluated. nih.gov The analysis predicted that these compounds could act as A2A receptor antagonists. nih.gov Notably, specific derivatives showed high docking scores and binding energies, comparable to the known ligand, suggesting a strong potential for forming a stable complex with the receptor. nih.gov

Similarly, molecular docking has been employed to investigate the potential of 1,8-naphthyridine analogues as antihistaminic agents by studying their interaction with the H1 receptor. nih.govrsc.org These in silico studies help to elucidate the binding mode and molecular interactions within the active site of the receptor, providing a rationale for the observed biological activity. nih.govrsc.org In another study, derivatives were docked against the human estrogen receptor, a target in breast cancer, with several compounds showing better binding energy than the standard drug, Tamoxifen. researchgate.net

The stability and binding patterns of promising compounds are often further investigated using molecular dynamics (MD) simulations. For example, MD simulations lasting 100 nanoseconds have been used to confirm the stability and intermolecular interactions of highly active anti-tubercular 1,8-naphthyridine compounds with their target enzyme, enoyl-ACP reductase (InhA). rsc.org

Table 1: Selected Molecular Docking and Binding Energy Results for 1,8-Naphthyridine Derivatives

| Compound/Derivative | Target | Docking Score (kcal/mol) | Binding Energy (kcal/mol) |

| 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one (10c) | Human A2A Receptor | -8.407 | -56.60 |

| N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1, 4, 4a, 8a- tetrahydro-1,8-naphthyridine-3-carboxamide (13b) | Human A2A Receptor | -8.562 | -64.13 |

| Derivative C3 | Human Estrogen Receptor | -147.054 | Not Reported |

| Derivative C13 | Human Estrogen Receptor | -147.819 | Not Reported |

| Tamoxifen (Standard) | Human Estrogen Receptor | -137.807 | -106.527 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. These calculations provide insights into parameters like orbital energies (HOMO and LUMO), electrostatic potential, and vibrational frequencies, which are crucial for understanding a molecule's behavior.

In the context of 1,8-naphthyridine derivatives, DFT studies have been applied to assess the stability of compounds that show promise in molecular docking simulations. researchgate.net By calculating quantum chemical descriptors, researchers can correlate the electronic properties of the molecules with their potential biological activity. For example, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability. researchgate.net

These theoretical calculations complement experimental data. For instance, the calculated harmonic vibrational frequencies from DFT can be compared with experimental FT-IR spectra to confirm the molecular structure of newly synthesized compounds. nih.gov This synergy between theoretical and experimental results provides a robust characterization of the molecule's structure and properties. nih.gov

In Silico Approaches for Activity Prediction and Lead Optimization

In silico approaches encompass a range of computational methods used to predict the biological activity and pharmacokinetic properties of chemical compounds, aiding in lead optimization. These methods are crucial for filtering large libraries of compounds and prioritizing candidates for synthesis and further testing.

One such approach is the Prediction of Activity Spectra for Substances (PASS) software, which can predict a wide range of biological activities for a given chemical structure. nih.govrsc.org This tool was used prior to the synthesis of new 1,8-naphthyridine-3-carboxylic acid derivatives to forecast their potential as antihistaminic agents, guiding the synthetic strategy. nih.govrsc.org

Another critical in silico assessment involves the prediction of pharmacokinetic properties, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). Tools like SwissADME are used to evaluate the drug-likeness of compounds based on various molecular descriptors and established rules like Lipinski's rule of five. nih.govorientjchem.org These predictions help identify candidates with favorable profiles for oral bioavailability and metabolic stability, which are essential characteristics for a successful drug. researchgate.netorientjchem.org For example, in silico ADME studies on 1,8-naphthyridine derivatives designed as potential antibacterial agents helped to select promising candidates for synthesis. orientjchem.org The most promising anti-tubercular compounds have also been subjected to ADMET property predictions to ensure they possess favorable characteristics for further development. rsc.org

Future Perspectives and Research Directions for 7 Chloro 1,8 Naphthyridin 4 1h One in Drug Discovery

Design and Synthesis of Next-Generation 7-Chloro-1,8-naphthyridin-4(1H)-one Analogues

The future design of analogues based on the this compound scaffold will heavily rely on established medicinal chemistry strategies such as molecular hybridization and structure-activity relationship (SAR) studies to enhance efficacy and target selectivity.

Molecular Hybridization: This approach involves combining the 1,8-naphthyridine (B1210474) core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. rsc.orgmdpi.com For instance, researchers have designed and synthesized 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives incorporating piperazine (B1678402) and substituted benzamide (B126) moieties, which are known for their anti-tubercular properties. rsc.org This strategy led to the development of compounds with significant activity against Mycobacterium tuberculosis. rsc.orgnih.gov Another study successfully created hybrids of 7-chloro-4-aminoquinoline and benzimidazole, demonstrating a powerful strategy for generating novel compounds with potent antiproliferative effects. mdpi.com The design of future analogues will likely continue this trend, integrating fragments known to interact with specific biological targets to create more potent and targeted therapeutics.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial for optimizing the lead compounds. By systematically modifying different positions on the 1,8-naphthyridine ring and observing the effect on biological activity, chemists can identify key structural features required for potency. For example, in a series of 1,8-naphthyridine-3-carbonitrile analogues, the introduction of an electron-withdrawing group like 5-nitrofuran on the piperazine ring resulted in a compound with remarkable anti-tubercular activity. nih.gov Similarly, studies on 2-phenyl-7-methyl-1,8-naphthyridine derivatives revealed that specific substitutions at the C3 position led to potent cytotoxic activity against breast cancer cell lines. researchgate.net

Future synthetic efforts will focus on creating diverse libraries of analogues by introducing a variety of substituents at key positions of the this compound core. These efforts will generate valuable data for building robust SAR models, ultimately guiding the rational design of next-generation drug candidates.

Table 1: Examples of Synthesized 1,8-Naphthyridine Analogues and their Biological Activity

| Compound Name | Modification Strategy | Biological Activity | Finding |

| 1-(4-Chlorobenzyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one (5a5) | Substitution at N-1 and C-3 positions of the 1,8-naphthyridin-4(1H)-one core. | Antihistaminic | Showed promising bronchorelaxant effects in in-vivo models. nih.gov |

| 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANA-12) | Molecular hybridization of 1,8-naphthyridine, piperazine, and a 5-nitrofuran moiety. | Anti-mycobacterial | Exhibited prominent activity against Mycobacterium tuberculosis H37Rv strain with a MIC of 6.25 µg/mL. nih.gov |

| 1-Furan-2-yl-3-(4-hydroxy-2-phenyl- Current time information in Bangalore, IN.rsc.org-naphthyridin-3-yl)-propenone (3a) | Introduction of a furan-propenone substituent at the C-3 position. | Anticancer | Showed significant cytotoxic activity against the MCF7 human breast cancer cell line. researchgate.net |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | Used in combination with fluoroquinolone antibiotics. | Antibiotic Modulator | Potentiated the activity of antibiotics like norfloxacin (B1679917) and ofloxacin (B1677185) against multi-resistant bacterial strains. nih.gov |

Exploration of Novel Therapeutic Applications beyond Current Scope

While the 1,8-naphthyridine core is well-known for its antibacterial and anticancer properties, recent research has unveiled its potential in other significant therapeutic areas. ontosight.aiorientjchem.org Future investigations are expected to broaden the therapeutic scope of this compound derivatives.

Antihistaminic and Antiallergic Agents: Recent studies have explored 1,8-naphthyridine derivatives as H1 receptor antagonists for the treatment of allergic disorders. nih.govrsc.org Specifically, new 1,8-naphthyridine-3-carboxylic acid analogues have been designed and synthesized, with some compounds displaying promising in vivo bronchorelaxant effects, suggesting their potential as novel treatments for asthma and other allergic conditions. nih.govresearchgate.net This opens a new avenue for the development of non-sedating antihistamines based on this scaffold.

Antibiotic Potentiators: An exciting and clinically relevant application is the use of 1,8-naphthyridine derivatives to combat antibiotic resistance. Certain derivatives, while showing no intrinsic antibacterial activity themselves, can significantly enhance the efficacy of existing antibiotics like fluoroquinolones when used in combination. nih.gov These compounds act as antibiotic modulators, reducing the minimum inhibitory concentration (MIC) of antibiotics against multi-resistant bacterial strains such as Escherichia coli and Staphylococcus aureus. nih.gov This synergistic approach could revitalize the utility of older antibiotics and provides a promising strategy to tackle the growing threat of multidrug-resistant pathogens.

Anti-mycobacterial Agents: Tuberculosis remains a major global health issue, and new drugs are urgently needed. The 1,8-naphthyridine nucleus has been identified as a promising scaffold for developing novel anti-tubercular agents. rsc.orgnih.gov Synthesized analogues have demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains, making this a critical area for future research and development. nih.gov

Beyond these areas, the versatility of the 1,8-naphthyridine scaffold, a core component of drugs like Gemifloxacin, suggests potential applications in other fields such as anti-inflammatory and antiviral therapies. nih.govossila.com

Development of Sustainable and Scalable Synthetic Methodologies

A key challenge in drug development is the creation of synthetic routes that are not only efficient but also environmentally sustainable and scalable for industrial production. Traditional synthesis methods for 1,8-naphthyridines often require harsh reaction conditions, organic solvents, and expensive metal catalysts. acs.org

Green Chemistry Approaches: Future research is increasingly focused on "green" chemistry principles. A significant advancement has been the development of the Friedländer reaction for synthesizing 1,8-naphthyridines in water, using an inexpensive and biocompatible ionic liquid as a catalyst. acs.orgrsc.org This method avoids the use of volatile organic solvents and offers excellent product yields. acs.org Other studies have successfully utilized basic ionic liquids as both green solvents and catalysts, demonstrating high efficiency and the potential for catalyst recycling. acs.org These aqueous and ionic liquid-based methods represent a major step towards more environmentally benign synthesis.

Scalable and Efficient Processes: For industrial application, synthetic routes must be robust and scalable. The development of "one-pot" synthesis procedures, where multiple reaction steps are carried out in a single reactor without isolating intermediates, is a highly attractive strategy. google.com A one-pot, four-step process for a related naphthyridine derivative has been reported, which uses a single solvent system and results in a high-purity product. google.com Such streamlined processes reduce waste, save time and resources, and are more amenable to large-scale production. Future work will likely focus on adapting these sustainable and scalable principles to the synthesis of this compound and its diverse analogues, ensuring that promising drug candidates can be produced economically and with minimal environmental impact.

Q & A

Q. What are the common synthetic strategies for preparing 7-chloro-1,8-naphthyridin-4(1H)-one derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step protocols. For example:

- Core Structure Formation : Condensation of 5-bromopyridin-2-amine with diethyl ethoxy-methylenemalonate under reflux (130°C, 2 hours) yields intermediate 1,8-naphthyridinone scaffolds .

- Functionalization : Subsequent coupling with substituted oxadiazoles (e.g., via Suzuki-Miyaura cross-coupling using Pd catalysts) introduces diversity. Reaction parameters like temperature (e.g., 250°C for phenyl ether coupling), solvent (DCM for extractions), and catalyst (Pd(PPh3)4) critically affect yields (40–90%) and purity .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is standard for isolating derivatives like 6-bromo-3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one (65.9% yield) .

Q. How are structural and purity characteristics of this compound derivatives validated?

Methodological Answer:

- Spectroscopic Techniques :

- Elemental Analysis : Matches calculated vs. observed C/H/N ratios (e.g., C₃₀H₂₄N₄O₃: Calc. C 73.76%, Found 73.26%) .

- Melting Points : Used as purity indicators (e.g., 300–301°C for compound 6h) .

Advanced Research Questions

Q. What molecular mechanisms underlie the cisplatin-sensitizing effects of this compound derivatives in cancer cells?

Methodological Answer:

- ATR/CHK1 Pathway Inhibition : Derivatives like 6e and 6h disrupt DNA damage response (DDR) by inhibiting ATR/CHK1 signaling, sensitizing cells to cisplatin. Mechanistic validation involves:

- Western Blotting : Detects reduced phosphorylation of CHK1 (Ser345) and ATR substrates .

- Apoptosis Assays : Annexin V/PI staining confirms increased apoptosis in combination therapy (e.g., 6h + cisplatin) .

- Molecular Docking : Predicts binding affinity to ATR’s ATP-binding pocket (e.g., hydrogen bonding with Tyr856) .

Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl in oxadiazole derivatives). For instance:

- Compound 6h (4-methylsulfonylphenyl) shows higher cisplatin sensitization than 6e (p-tolyl) due to enhanced electron-withdrawing effects .

- Statistical Validation : Apply Student’s t-test to assess significance (e.g., p < 0.05 for antibacterial activity of compound 6 vs. ciprofloxacin) .

- Dose-Response Curves : Quantify IC₅₀ shifts (e.g., 6.25 µg/mL for compound 6 against S. aureus vs. 12.5 µg/mL for ciprofloxacin) .

Q. What experimental designs optimize the evaluation of 1,8-naphthyridinone derivatives as antibiotic adjuvants?

Methodological Answer:

- Synergy Testing : Use checkerboard assays to determine fractional inhibitory concentration (FIC) indices. For example:

- Mechanistic Profiling :

Q. How do solvent and catalyst systems influence the regioselectivity of cross-coupling reactions in 1,8-naphthyridinone synthesis?

Methodological Answer:

- Palladium Catalysts : Pd(PPh3)4 in Cs2CO3 promotes Suzuki coupling of 1-butyl-4-chloro-3-nitro-1,8-naphthyridin-2(1H)-one with arylboronic acids (86% yield for Ph-substituted product) .

- Microwave Assistance : Accelerates coupling of acid chlorides with arylboronic acids (e.g., 4-trifluoromethylphenylboronic acid), reducing reaction time from hours to minutes .

Methodological Challenges and Solutions

Q. How to address low yields in cyclization steps during 1,8-naphthyridinone synthesis?

Solution:

- Reaction Optimization : Increase temperature (e.g., 250°C for phenyl ether cyclization) or use Lewis acids (e.g., NaHCO3 for acid-catalyzed steps) .

- Ultrasonic Irradiation : Enhances reaction efficiency (e.g., 85% yield for 2-ethoxy-4-(4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridin-3-yl)-6-phenyl-nicotinonitrile under ultrasound) .

Q. What computational tools aid in predicting the bioactivity of novel 1,8-naphthyridinone derivatives?

Solution:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.